2-methyl-1-[(2S)-2-methylpiperazin-1-yl]propan-1-one;hydrochloride
Description
This compound features a propan-1-one backbone substituted with a (2S)-2-methylpiperazine group and a methyl group at the 2-position. Its hydrochloride salt enhances water solubility, making it suitable for pharmaceutical applications. The stereochemistry of the piperazine moiety ((2S)-configuration) is critical for receptor selectivity and pharmacological activity .
Properties
IUPAC Name |
2-methyl-1-[(2S)-2-methylpiperazin-1-yl]propan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-7(2)9(12)11-5-4-10-6-8(11)3;/h7-8,10H,4-6H2,1-3H3;1H/t8-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZFXNKIGWFRHJ-QRPNPIFTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)C(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCCN1C(=O)C(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-[(2S)-2-methylpiperazin-1-yl]propan-1-one;hydrochloride typically involves the reaction of 2-methylpiperazine with an appropriate acylating agent. One common method is the acylation of 2-methylpiperazine with 2-chloropropanone under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-[(2S)-2-methylpiperazin-1-yl]propan-1-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-methyl-1-[(2S)-2-methylpiperazin-1-yl]propan-1-one;hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its use in drug development for treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-methyl-1-[(2S)-2-methylpiperazin-1-yl]propan-1-one;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Tolperisone Hydrochloride and Its Impurities
Tolperisone hydrochloride, a centrally acting muscle relaxant, shares a propan-1-one core but differs in substituents:
- Tolperisone Hydrochloride : 2-Methyl-3-(piperidin-1-yl)-1-(4-methylphenyl)propan-1-one hydrochloride.
- Target Compound : Replaces the piperidine ring with a (2S)-2-methylpiperazine group and lacks the 4-methylphenyl substituent.
Key Differences :
- Piperidine vs. This may alter blood-brain barrier penetration compared to Tolperisone .
- Substituent Position : Tolperisone’s 4-methylphenyl group contributes to lipophilicity, whereas the target compound’s simpler methyl group may reduce off-target interactions .
Cathinone Derivatives (4-MMC, 4-MEC, and 4-FMC)
Cathinones like 4-MMC (mephedrone) and 4-FMC share a propan-1-one backbone but feature aromatic rings and amino substituents:
- 4-FMC Hydrochloride: (R/S)-1-(4-fluorophenyl)-2-(methylamino)propan-1-one hydrochloride.
- Target Compound: Lacks the aromatic phenyl group and replaces the methylamino group with a piperazine moiety.
Key Differences :
- Aromatic vs. Aliphatic Substituents: Cathinones’ phenyl groups enhance CNS stimulation, while the target compound’s aliphatic structure may reduce such effects .
- Amino Group Configuration: Cathinones often exist as racemates, whereas the (2S)-stereochemistry in the target compound could improve receptor specificity .
Piperazine/Piperidine Analogues
- 2-[(2S)-2-Methylpiperazin-1-yl]acetic Acid Hydrochloride : Shares the (2S)-piperazine group but replaces propan-1-one with an acetic acid moiety, altering acidity and solubility .
- Tolperisone Impurities (e.g., 3-Tolperisone Hydrochloride) : Differ in substituent positions (e.g., 3-methylphenyl vs. 4-methylphenyl), affecting metabolic stability .
Physicochemical and Pharmacological Insights
- Solubility: The hydrochloride salt form ensures moderate water solubility, comparable to Tolperisone and cathinones .
- Stereochemical Impact: The (2S)-methylpiperazine group may enhance binding to serotonin or dopamine receptors compared to racemic cathinones .
- Synthetic Byproducts : Similar to Tolperisone synthesis, impurities like positional isomers (e.g., 2- or 3-tolperisone) could form if reaction conditions are suboptimal .
Biological Activity
2-methyl-1-[(2S)-2-methylpiperazin-1-yl]propan-1-one; hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. The compound's structure suggests it may interact with various biological targets, making it a candidate for further investigation in drug discovery and development.
- IUPAC Name : 2-methyl-1-[(2S)-2-methylpiperazin-1-yl]propan-1-one; hydrochloride
- Molecular Formula : C15H23ClN2O
- Molecular Weight : 284.81 g/mol
- CAS Number : 21404-92-2
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. Research indicates that derivatives of piperazine compounds can exhibit diverse activities, including:
- Dopamine receptor modulation : Compounds similar to this one have shown selectivity towards dopamine receptors, particularly the D3 subtype, which is implicated in various neurological disorders .
- Inhibition of specific enzymes : The compound may inhibit enzymes such as carbonic anhydrases and histone deacetylases, which are relevant in cancer biology and neurodegenerative diseases .
Antidepressant and Anxiolytic Effects
Studies have indicated that piperazine derivatives can exhibit antidepressant and anxiolytic effects through their action on serotonin and norepinephrine pathways. This compound's structural features suggest it may similarly influence mood regulation.
Anticancer Properties
Research on related compounds has demonstrated anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. For example, oxadiazole derivatives have been reported to show significant anticancer effects by targeting various signaling pathways .
Study 1: D3 Receptor Agonism
A study focusing on the structure-activity relationship (SAR) of piperazine derivatives found that modifications to the piperazine core significantly influenced D3 receptor agonist activity. The compound demonstrated promising results in promoting β-arrestin translocation and G protein activation, indicating its potential as a therapeutic agent for disorders like schizophrenia .
Study 2: Anticancer Activity
Another investigation into oxadiazole derivatives highlighted their ability to inhibit tumor growth in vitro. The findings suggested that similar compounds could be developed for targeted cancer therapies, demonstrating the relevance of structural modifications in enhancing biological activity .
Data Tables
| Activity | Compound | IC50 (nM) | Emax (%) Control |
|---|---|---|---|
| D3 Receptor Agonism | 2-methyl-1-[(2S)-2-methylpiperazin-1-yl]propan-1-one | 278 ± 62 | 36 ± 3.1 |
| Anticancer Activity | Oxadiazole Derivative | <100 | >80 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
